3.4-Dichloro-1-methoxy-pyrrole-2.5-dione
Description
3,4-Dichloro-1-methoxy-pyrrole-2,5-dione is a halogenated pyrrole-dione derivative characterized by chlorine substituents at the 3- and 4-positions and a methoxy group at the 1-position of the pyrrole ring. Its structural framework enables diverse chemical modifications, making it a candidate for studying structure-activity relationships (SAR) in comparison to analogs.
Properties
Molecular Formula |
C5H3Cl2NO3 |
|---|---|
Molecular Weight |
195.98 g/mol |
IUPAC Name |
3,4-dichloro-1-methoxypyrrole-2,5-dione |
InChI |
InChI=1S/C5H3Cl2NO3/c1-11-8-4(9)2(6)3(7)5(8)10/h1H3 |
InChI Key |
QDUJGAVGRQHUTE-UHFFFAOYSA-N |
Canonical SMILES |
CON1C(=O)C(=C(C1=O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s closest structural analog is 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (fluoroimide) , which replaces the methoxy group at position 1 with a 4-fluorophenyl moiety. Key differences include:
- Position 1 substituent : Methoxy (electron-donating) vs. fluorophenyl (electron-withdrawing).
- Reactivity : The methoxy group in the target compound may enhance solubility in polar solvents compared to the hydrophobic fluorophenyl group in fluoroimide.
- Applications : Fluoroimide is registered as a pesticide , suggesting that halogenation at 3,4-positions is critical for bioactivity. The methoxy variant’s biological activity remains less documented.
Physicochemical Properties
Comparative data for analogous compounds (Table 1):
Note: Limited data availability for the target compound underscores the need for further experimental characterization.
Spectroscopic and Analytical Comparisons
- IR Spectroscopy : reports IR peaks for a nitrophenyl-pyrrole derivative (e.g., 2188 cm⁻¹ for CN, 1700 cm⁻¹ for C=O) . The target compound’s IR profile would likely show similar dione carbonyl stretches (~1700 cm⁻¹) and C-O vibrations from the methoxy group.
- 1H NMR : Methoxy protons typically resonate at δ 3.3–3.5 ppm in DMSO-d6 (as seen in ), distinct from fluorophenyl protons in fluoroimide (δ ~7.0–7.5 ppm).
Q & A
Q. How can advanced spectroscopic techniques (e.g., in-situ NMR) elucidate mechanistic pathways during catalytic reactions?
- Methodological Answer : In-situ ¹⁹F NMR tracks methoxy-group displacement in real time under Pd-catalyzed conditions. Variable-temperature NMR identifies transient intermediates (e.g., Pd-π complexes), while kinetic isotope effects (KIE) distinguish between concerted vs. stepwise mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
